3-(4-Aminophenyl)adamantan-1-ol
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Overview
Description
3-(4-Aminophenyl)adamantan-1-ol is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)adamantan-1-ol typically involves the introduction of an aminophenyl group to the adamantane core. One common method includes the nitration of amantadine (1-aminoadamantane) followed by reduction and subsequent hydroxylation. The process can be summarized as follows:
Nitration: Amantadine is added to sulfuric acid at 10-30°C, followed by the dropwise addition of a mixed acid to perform a nitration reaction.
Reduction: The nitrated product is then reduced to form the corresponding amine.
Hydroxylation: The amine undergoes hydroxylation under alkaline conditions to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials, simple operations, and environmentally friendly conditions. The yield of the final product is generally higher than 80%, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)adamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the conditions and reagents used.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve halogenated adamantanes and Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives, which can be further utilized in the synthesis of biologically active compounds, polymers, and other industrial materials .
Scientific Research Applications
3-(4-Aminophenyl)adamantan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the production of heat-resistant polymers, oil additives, and other industrial materials
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)adamantan-1-ol involves its interaction with specific molecular targets and pathways. The rigid cage structure of the adamantane core enhances the compound’s stability and distribution in biological systems. The aminophenyl group can interact with various enzymes and receptors, leading to diverse therapeutic effects such as anti-inflammatory, antiviral, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-Aminoadamantane (Amantadine): Known for its antiviral and antiparkinsonian properties.
1-Hydroxyadamantane: Used in the synthesis of
Properties
IUPAC Name |
3-(4-aminophenyl)adamantan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c17-14-3-1-13(2-4-14)15-6-11-5-12(7-15)9-16(18,8-11)10-15/h1-4,11-12,18H,5-10,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMBDRACCBGGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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